Galanthamine-O-(methyl-d3)-N-(methyl-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galanthamine-O-(methyl-d3)-N-(methyl-d3) is a deuterated selective acetylcholinesterase inhibitor . It is a stable isotope labelled compound and is used in neurology research .
Molecular Structure Analysis
The molecular formula of Galanthamine-O-(methyl-d3)-N-(methyl-d3) is C17H15D6NO3 . The molecular weight is 293.39 g/mol . The IUPAC name is (1S,12S,14R)-4-methyl-9-(trideuteriomethoxy)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol .Physical And Chemical Properties Analysis
The physical and chemical properties of Galanthamine-O-(methyl-d3)-N-(methyl-d3) include a molecular weight of 290.37 g/mol and a molecular formula of C17H15D6NO3 . The exact mass is 290.17097377 g/mol and the monoisotopic mass is 290.17097377 g/mol . The compound has a complexity of 440 .Applications De Recherche Scientifique
Biosynthesis and Genetic Characterization
- Galanthamine is an important medicine derived from various plants like Narcissus spp., Galanthus spp., and Leucojum aestivum. A study by (Kilgore et al., 2014) explored the biosynthetic pathway of galanthamine, emphasizing the importance of understanding the genetic and biochemical pathways for developing synthetic biology platforms.
Synthetic Development and Modifications
- The development of deuterium-labelled galanthamine was detailed by (Rouleau & Guillou, 2008). This research is significant for enhancing the understanding and potential modifications of galanthamine for various applications.
Structural and Conformational Analysis
- Studies by (Kone et al., 2006) and (Kone et al., 2008) investigated the structural features of galanthamine, including its conformational preferences and hydrogen-bonding properties, which are crucial for understanding its interaction with biological targets.
Alzheimer's Disease Treatment Research
- Galanthamine is used for the treatment of Alzheimer's disease. Research by (Sramek et al., 2000) reviewed its role as an acetylcholinesterase inhibitor, highlighting its importance in symptomatic treatment of this condition.
Molecular Interaction and Drug Design
- The interaction sites of galanthamine were analyzed by (Galland et al., 2012), providing insights crucial for the rational drug design of galanthamine-based acetylcholinesterase inhibitors.
Agricultural and Botanical Studies
- A study by (Ru et al., 2012) explored the effect of nitrogen on the physiological and proteomic properties of Lycoris aurea, a plant used for galanthamine production, highlighting the factors influencing its biosynthesis.
Synthetic Approaches and Chemical Strategies
- The novel synthesis of galanthamine, as reported by (Nugent et al., 2015) and (Wang et al., 2019), offers insights into the diverse synthetic methods and potential applications of this compound.
Elicitation Studies for Enhanced Production
- Research by (Ferdausi et al., 2021) focused on enhancing galanthamine production through elicitation, using various chemicals to stimulate its accumulation in plant in vitro cultures.
Pharmacological Development and Analysis
- Studies such as those by (Heinrich & Teoh, 2004) and (Li et al., 2018) provide historical and pharmacological perspectives on galanthamine, tracing its development and clinical applications.
Orientations Futures
Propriétés
IUPAC Name |
(1S,12S,14R)-9-(trideuteriomethoxy)-4-(trideuteriomethyl)-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1/i1D3,2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-BQBSLYESSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC([2H])([2H])[2H])O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675623 |
Source
|
Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galanthamine-O-(methyl-d3)-N-(methyl-d3) | |
CAS RN |
1128109-00-1 |
Source
|
Record name | (13,13,13,14,14,14-~2~H_6_)Galanthamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70675623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.